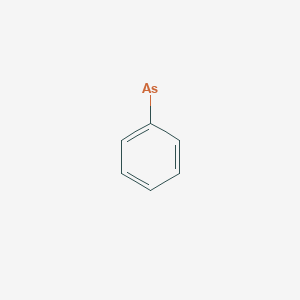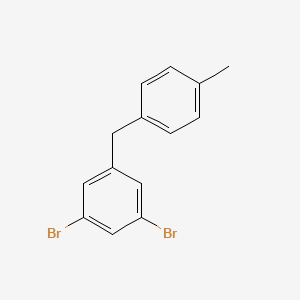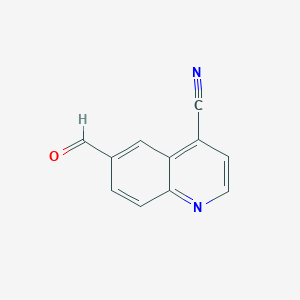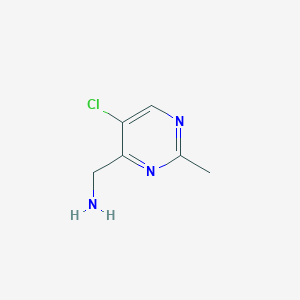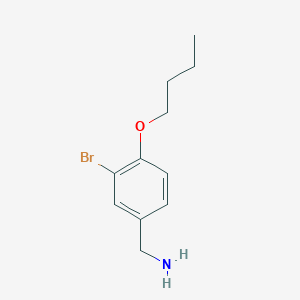![molecular formula C12H23NO2 B13887773 1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a diethylaminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with diethylamine and ethyl chloroacetate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the diethylaminoethyl group, resulting in different chemical properties and reactivity.
1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to variations in biological activity and chemical behavior.
Uniqueness: 1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of both the diethylaminoethyl group and the cyclopentane ring, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c1-3-13(4-2)10-9-12(11(14)15)7-5-6-8-12/h3-10H2,1-2H3,(H,14,15) |
InChI Key |
IVYHCUWUVOKFDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



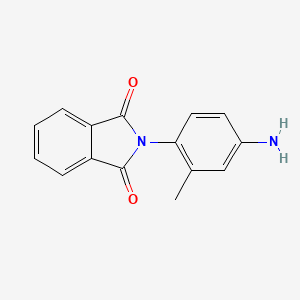
![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)
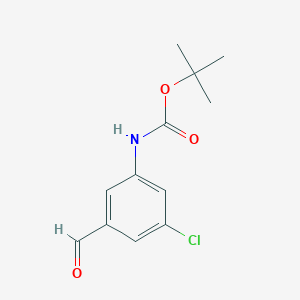

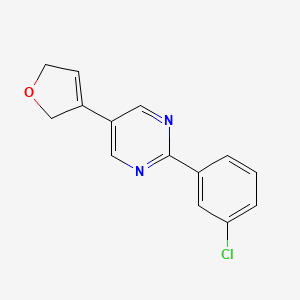
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)
